6-Chlorotetrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chlorotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZZACOLEATCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242815-91-4 | |
| Record name | 6-Chlorotetrazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242815-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Valence Tautomerism and Azide Tetrazole Equilibrium in 6 Chlorotetrazolo 1,5 a Pyridine Systems
Experimental Characterization of the Azide-Tetrazole Equilibrium
The tautomeric equilibrium of 6-chlorotetrazolo[1,5-a]pyridine has been characterized using various spectroscopic and analytical techniques, which reveal the distinct predominance of each tautomer under specific conditions. In the solid state, the compound exists exclusively as the cyclic tetrazole tautomer, this compound (21T). However, this equilibrium shifts significantly when the compound is dissolved.
In a chloroform (B151607) (CDCl3) solution, a mixture of both the tetrazole (21T) and the azide (B81097) isomer, 2-azido-6-chloropyridine (B6283255) (21A), is observed. The presence of the azide isomer in solution has been confirmed by 1H NMR spectroscopy. Furthermore, experimental work involving matrix isolation in argon (Ar) at low temperatures (7 K) has shown that deposition of the compound leads to the formation of the azide tautomer (21A). This azide form is characterized by a strong absorption band in its infrared spectrum.
| Condition | Predominant Form | Method of Characterization | Key Finding/Data | Reference |
|---|---|---|---|---|
| Crystalline Solid | Tetrazole (21T) | General Observation | Exists as a white crystalline solid. | |
| Chloroform (CDCl3) Solution | Mixture of Azide (21A) and Tetrazole (21T) | 1H NMR Spectroscopy | Signals for azide isomer observed at δ 7.55 (apparent triplet, 1H) and 7.03 (dd, 1H). | |
| Solid KBr Pellet (Heated to 60-70 °C) | Azide (21A) | Infrared Spectroscopy | Complete conversion from tetrazole to azide form upon brief heating. | |
| Argon Matrix (7 K) | Azide (21A) | Infrared Spectroscopy | Characterized by a strong absorption at 1989 cm-1 for a subsequent photolysis product. |
Factors Influencing Tautomeric Distribution
The distribution between the closed-ring tetrazole and the open-ring azide tautomers is governed by several external factors. The stability of each form is delicately balanced, allowing for the equilibrium to be shifted by changes in the physical environment.
Physical State: The most pronounced factor is the physical state of the compound. The tetrazole form is favored in the highly ordered crystalline solid state. In contrast, in solution or when isolated in an inert matrix, the equilibrium can shift towards the azide form.
Temperature: Temperature plays a crucial role in the interconversion. Heating the solid tetrazole form within a potassium bromide (KBr) pellet to between 60–70 °C for just one minute results in a complete conversion to the azide form. This indicates that the azide tautomer is thermodynamically favored at higher temperatures in the solid phase.
Solvent: The nature of the solvent influences the position of the equilibrium in solution. In chloroform, both tautomers coexist, suggesting that the solvent molecules solvate both the polar, cyclic tetrazole and the azide form, allowing for a dynamic equilibrium to be established.
| Factor | Effect on Equilibrium | Observed Result | Reference |
|---|---|---|---|
| Physical State (Solid vs. Solution) | Shifts equilibrium | Solid state favors the tetrazole form (21T); chloroform solution contains a mixture of both forms. | |
| Temperature | Shifts equilibrium toward the azide form | Heating the solid tetrazole at 60-70 °C causes complete conversion to the azide form (21A). | |
| Matrix Isolation | Favors the azide form | Deposition in an argon matrix results in the azide tautomer (21A). |
Mechanistic Investigations of Interconversion Pathways
The interconversion between this compound (21T) and 2-azido-6-chloropyridine (21A) is understood to be a thermally driven, reversible electrocyclic reaction. The tetrazole ring, a 1,3-dipolar system, can undergo a concerted ring-opening to form the corresponding azido (B1232118) derivative. This process involves the cleavage of the N1-N2 bond of the tetrazole ring.
Studies on analogous systems, such as 6,8-dichlorotetrazolo[1,5-a]pyridine, which is sublimed and deposited in an argon matrix, also show the formation of the azide isomer, characterized by a strong IR absorption around 2141 cm⁻¹. This supports the general mechanism of thermal ring-opening for this class of compounds. The conversion of the 6-chloro tetrazole (21T) to the azide (21A) upon heating is a direct experimental observation of this pathway. The reverse reaction, ring-closure of the azide to form the tetrazole, is favored upon crystallization from solution. This reversible electrocyclization is the fundamental mechanistic pathway governing the dynamic tautomeric equilibrium.
Chemical Reactivity and Transformation Mechanisms of 6 Chlorotetrazolo 1,5 a Pyridine
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
The pyridine ring in the tetrazolo[1,5-a]pyridine (B153557) system is electron-deficient, making it susceptible to nucleophilic substitution, a reactivity characteristic that resembles a benzene (B151609) ring with strong electron-withdrawing groups. uoanbar.edu.iq Nucleophilic attack generally occurs at positions that are electron-deficient, typically the alpha (2 and 6) and gamma (4) positions relative to the ring nitrogen. uoanbar.edu.iq
The reactivity of the chlorine atom on the pyridine ring of chlorotetrazolo[1,5-a]pyridines is highly dependent on its position. In studies on related dichlorinated systems, such as 6,8-dichlorotetrazolo[1,5-a]pyridine, there is a marked difference in the reactivity of the chlorine atoms. Research shows that the chlorine atom at the 8-position undergoes ready exchange with alkoxides (ROH/RONa). nih.govrsc.org This suggests that the 8-position is significantly more activated towards nucleophilic substitution than other positions, including the 6-position. While direct studies on the nucleophilic substitution specifically at the 6-position of 6-chlorotetrazolo[1,5-a]pyridine are not detailed in the provided sources, the observed reactivity at the 8-position in analogues implies a lower susceptibility for the chlorine at the 6-position under similar conditions.
The reaction of chloro-substituted tetrazolo[1,5-a]pyridines with strong nucleophiles is governed by the position of the chloro substituent. For instance, highly electrophilic systems like 6,8-dinitro nih.govrsc.orgrsc.orgtriazolo[1,5-a]pyridines readily react with various C-nucleophiles under mild, base-free conditions to form stable addition products. researchgate.net In the case of 6,8-dichlorotetrazolo[1,5-a]pyridine, strong nucleophiles such as sodium alkoxides selectively displace the chlorine at the 8-position. nih.govrsc.org This selectivity indicates that the electronic environment of the pyridine ring directs the nucleophilic attack to the most electrophilic carbon center.
Ring Expansion and Contraction Reactions
One of the most significant aspects of the chemistry of tetrazolo[1,5-a]pyridines is their tendency to undergo ring-valence isomerization and photochemical rearrangements. These compounds exist in equilibrium with their 2-azidopyridine (B1249355) tautomers. This equilibrium is fundamental to their photochemical reactivity, which involves the elimination of nitrogen gas and the formation of highly reactive intermediates.
Upon photolysis, tetrazolo[1,5-a]pyridines, including chloro-substituted derivatives, undergo the elimination of a molecule of nitrogen (N₂) from the tetrazole ring. nih.govrsc.org This process leads to the formation of a highly reactive 2-pyridylnitrene intermediate. This photochemical extrusion of nitrogen is a key step that initiates a cascade of further transformations, including ring expansion, ring cleavage, and rearrangement reactions. nih.govrsc.org
Following the formation of the 2-pyridylnitrene, a common pathway is the expansion of the six-membered pyridine ring. The nitrene intermediate can rearrange to form a seven-membered ring system, specifically a 1,3-diazacyclohepta-1,2,4,6-tetraene. nih.govrsc.org These tetraenes are themselves transient species. In the presence of trapping agents like alcohols or amines, they can be converted into more stable 1,3-diazepine derivatives. nih.govrsc.org For example, photolysis of various tetrazolopyridines in the presence of alcohols or amines affords 1H- or 5H-1,3-diazepines in good yields. nih.govrsc.org
An alternative pathway for the 2-pyridylnitrene intermediate, observed in low-temperature argon matrices, is ring cleavage. nih.govrsc.org This transformation results in the formation of open-chain cyanovinylketenimines. nih.govrsc.org Furthermore, studies on 5-chlorotetrazolo[1,5-a]pyridines reveal that these compounds can undergo a rearrangement to form 3-cyanopyrroles, a reaction that is understood to proceed through transient 1,3-diazepine intermediates. nih.govrsc.org
Table 1: Photochemical Transformations of Chloro-Substituted Tetrazolo[1,5-a]Pyridines
| Starting Material Class | Conditions | Intermediate(s) | Final Product(s) |
|---|---|---|---|
| Tetrazolo[1,5-a]pyridines | Photolysis (low temp. Ar matrix) | 2-Pyridylnitrene | 1,3-Diazacyclohepta-1,2,4,6-tetraene, Cyanovinylketenimine |
| Tetrazolo[1,5-a]pyridines | Photolysis in ROH or R₂NH | 2-Pyridylnitrene, 1,3-Diazacyclohepta-1,2,4,6-tetraene | 1,3-Diazepines |
| 5-Chlorotetrazolo[1,5-a]pyridine | Photolysis | Transient 1,3-Diazepine | 3-Cyanopyrroles |
This table summarizes findings from related chloro-substituted tetrazolo[1,5-a]pyridines. nih.govrsc.org
Rearrangement to Cyanopyrroles
The transformation of tetrazolo[1,5-a]pyridines into cyanopyrroles represents a significant rearrangement pathway, although specific studies on the 6-chloro derivative are not extensively documented. However, the general mechanism can be inferred from studies on related tetrazole compounds. The rearrangement is typically initiated by thermal or photochemical means, leading to the extrusion of molecular nitrogen from the tetrazole ring.
Thermally Induced Rearrangement: Upon heating, tetrazolo[1,5-a]pyridines can undergo a ring-opening to the corresponding 2-azidopyridine tautomer. Further heating can lead to the decomposition of the azide (B81097), a process that often involves the formation of a highly reactive nitrene intermediate. The subsequent rearrangement of this nitrene intermediate can lead to various products. In some cases, the thermal decomposition of related heterocyclic azides has been shown to produce nitriles, such as hydrogen cyanide (HCN), as gaseous products. energetic-materials.org.cn However, a concerted rearrangement to a stable cyanopyrrole is a more complex transformation.
Photochemically Induced Rearrangement: Photolysis provides an alternative pathway for the rearrangement of tetrazole-containing heterocycles. Irradiation of tetrazolo[1,5-b]pyridazines, a structurally related system, has been shown to result in the formation of 3-cyanocyclopropenes and 3-cyanopyrazoles. rsc.org This transformation proceeds through the loss of one or two molecules of nitrogen. The formation of a cyano-substituted ring suggests a plausible, albeit mechanistically complex, pathway for the rearrangement of the tetrazolo[1,5-a]pyridine core. The proposed mechanism likely involves the initial formation of the 2-azidopyridine tautomer upon irradiation, followed by nitrogen extrusion to generate a nitrene intermediate. This intermediate can then undergo ring contraction and rearrangement to yield a cyanopyrrole derivative. While direct evidence for the 6-chloro derivative is pending, the established photochemical behavior of similar tetrazole systems supports the potential for such a rearrangement. rsc.org
Coupling Reactions and Derivative Functionalization
The chlorine substituent at the 6-position of the tetrazolo[1,5-a]pyridine ring serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.
Suzuki Coupling, Arylamination, and Stille Coupling of Halogenated Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The 6-chloro substituent on the tetrazolo[1,5-a]pyridine ring makes it a suitable substrate for these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. nih.govnih.govlibretexts.org It is anticipated that this compound would readily participate in Suzuki coupling reactions with various aryl- and heteroarylboronic acids or their esters. These reactions are typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and require a base to facilitate the transmetalation step. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired 6-aryl- or 6-heteroaryltetrazolo[1,5-a]pyridine derivatives. Studies on the Suzuki coupling of other chloropyridines have demonstrated the feasibility and utility of this approach for functionalizing the pyridine core. nih.gov
Buchwald-Hartwig Arylamination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an amine with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would provide a direct route to 6-amino-substituted tetrazolo[1,5-a]pyridine derivatives. By coupling this compound with a variety of primary and secondary amines, a wide range of N-substituted analogues can be accessed. The choice of phosphine ligand is critical for the success of this reaction, with sterically hindered biaryl phosphine ligands often providing the best results.
Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. wikipedia.orglibretexts.org This method offers another avenue for the C-C bond formation at the 6-position of the tetrazolo[1,5-a]pyridine ring. A variety of organostannanes, including aryl, heteroaryl, and vinyl stannanes, can be used as coupling partners. While the toxicity of organotin reagents is a concern, the Stille reaction is known for its tolerance of a wide range of functional groups and its generally mild reaction conditions.
The following table summarizes the expected coupling reactions of this compound based on established methodologies for related heterocyclic halides.
| Coupling Reaction | Reagent | Catalyst/Ligand (Typical) | Product |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 6-R-tetrazolo[1,5-a]pyridine |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-(R¹R²N)-tetrazolo[1,5-a]pyridine |
| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 6-R-tetrazolo[1,5-a]pyridine |
Facile Access to Diverse Analogues through Functionalization Strategies
Beyond cross-coupling reactions, various other functionalization strategies can be envisioned for the synthesis of diverse analogues of this compound. Research on related heterocyclic systems, such as pyrazolo[1,5-a]pyridines and pyrazolo[4,3-e]tetrazolo[1,5-b] beilstein-archives.orgdtic.milwikipedia.orgtriazines, provides insights into potential synthetic transformations. nih.govnih.govnih.gov
Functionalization can be directed at either the pyridine or the tetrazole portion of the molecule. For instance, electrophilic aromatic substitution reactions on the pyridine ring could potentially introduce nitro or halo groups at other positions, provided the reaction conditions are carefully controlled to avoid decomposition of the tetrazole ring.
Furthermore, the synthesis of derivatives can be achieved by starting with appropriately substituted 2-chloropyridines, which are then converted to the corresponding tetrazolo[1,5-a]pyridines. dtic.mil This approach allows for the introduction of functional groups prior to the formation of the tetrazole ring. For example, using a 2-chloro-5-methylpyridine (B98176) would lead to 6-methyltetrazolo[1,5-a]pyridine.
Cycloaddition Reactions Involving the Tetrazole Moiety
The tetrazole ring of this compound is in equilibrium with its 2-azido-5-chloropyridine (B6271122) tautomer. beilstein-archives.orgdtic.mil This azido (B1232118) tautomer can readily participate in 1,3-dipolar cycloaddition reactions, a type of pericyclic reaction that is highly valuable for the construction of five-membered heterocyclic rings.
The most common application of this reactivity is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. Studies on the related tetrazolo[1,5-a]pyrimidine (B1219648) system have shown that it reacts efficiently with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazole derivatives in excellent yields. beilstein-archives.org This reaction proceeds through the in-situ-formed 2-azidopyrimidine (B1655621) tautomer.
It is therefore highly probable that this compound will undergo similar CuAAC reactions with a wide range of alkynes. This would provide a straightforward and efficient method for the synthesis of novel 6-chloro-2-(1,2,3-triazol-1-yl)pyridine derivatives. The reaction is expected to be highly regioselective, affording the 1,4-disubstituted triazole isomer. This versatile reaction opens up a vast chemical space for the derivatization of the this compound scaffold, allowing for the attachment of various molecular fragments through the newly formed triazole ring.
Advanced Spectroscopic and Structural Elucidation of 6 Chlorotetrazolo 1,5 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 6-Chlorotetrazolo[1,5-a]pyridine. Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus, influenced by the fused ring system and the chloro substituent.
In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the fused tetrazole ring and the chlorine atom significantly influences the position of these signals, generally shifting them downfield. The precise chemical shifts and coupling constants (J-values) allow for the definitive assignment of each proton. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) systems, protons on the pyrimidine (B1678525) ring are well-resolved, and similar clarity is expected for the pyridine moiety in the title compound.
The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom. The carbon atom attached to the chlorine (C6) is expected to show a significant downfield shift due to the deshielding effect of the halogen. The carbons of the tetrazole ring also have characteristic chemical shifts that distinguish them from the pyridine carbons.
A detailed analysis of NMR data for related substituted pyrazolo[1,5-a]pyrimidines reveals the significant impact of substituents on the chemical shifts of the heterocyclic core. nih.gov While direct experimental data for this compound is not extensively published, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on analysis of the parent compound and known substituent effects in similar heterocyclic systems.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-5 | 8.0 - 8.2 | d | J = 9.0 |
| H-7 | 7.4 - 7.6 | dd | J = 9.0, 2.0 |
| H-8 | 8.8 - 9.0 | d | J = 2.0 |
| C-5 | ~118 | CH | |
| C-6 | ~135 | C-Cl | |
| C-7 | ~130 | CH | |
| C-8 | ~145 | CH | |
| C-9a | ~150 | C |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the tetrazole and pyridine rings. Key vibrational modes include C-H stretching, C=C and C=N stretching of the aromatic rings, and the C-Cl stretching vibration. The fusion of the tetrazole and pyridine rings leads to a complex pattern of skeletal vibrations in the fingerprint region (below 1500 cm⁻¹).
A crucial aspect of the tetrazolo[1,5-a]pyridine (B153557) system is the potential for a temperature- and solvent-dependent equilibrium with its 2-azidopyridine (B1249355) tautomer. This equilibrium can be monitored by IR spectroscopy, where the azide (B81097) form would exhibit a strong, characteristic absorption band for the asymmetric stretching of the azide group (N₃) typically in the range of 2100-2200 cm⁻¹.
Raman spectroscopy complements IR by providing information on non-polar or weakly polar vibrations. The symmetric vibrations of the heterocyclic rings are often more intense in the Raman spectrum. For pyridine adsorbed on silver electrodes, anomalously intense Raman spectra have been observed, suggesting a surface-enhancement effect that could be utilized in studies of this compound. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |
| Tetrazole Ring Vibrations | 1000 - 1300 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR |
| Azide Asymmetric Stretch (if present) | 2100 - 2200 | IR |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.
Under electron impact (EI) or other ionization techniques, this compound will produce a molecular ion peak ([M]⁺) corresponding to its exact mass. The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of the tetrazolo[1,5-a]pyridine core is expected to be a dominant process. A characteristic fragmentation pathway for this heterocyclic system is the loss of a molecule of nitrogen (N₂), resulting in a significant fragment ion. miamioh.edu Subsequent fragmentation would involve the chlorinated pyridine ring, potentially through the loss of a chlorine radical or HCl.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 153/155 | [M]⁺ | Molecular Ion |
| 125/127 | [M - N₂]⁺ | Loss of dinitrogen |
| 90 | [M - N₂ - Cl]⁺ | Loss of dinitrogen and chlorine radical |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for this compound in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions.
The crystal structure would confirm the planarity of the fused tetrazolo[1,5-a]pyridine ring system. The bond lengths within the pyridine and tetrazole rings would provide insight into the degree of aromaticity and electron delocalization. The C-Cl bond length would be a key parameter for comparison with other chlorinated aromatic compounds.
Intermolecular interactions, such as π-π stacking between the aromatic rings and potential halogen bonding involving the chlorine atom, would be revealed. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can influence the material's physical properties. While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as 1,6-Bis(chloromethyl)pyridine, demonstrates how substituents influence crystal packing through weak dispersive contacts. nih.gov
Table 4: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (common for such heterocycles) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Ring System | Largely planar |
| Intermolecular Interactions | π-π stacking, potential C-H···N and C-Cl···N interactions |
Computational and Theoretical Investigations of 6 Chlorotetrazolo 1,5 a Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic properties. For 6-Chlorotetrazolo[1,5-a]pyridine, DFT studies, likely employing methods such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), would provide a detailed understanding of its stability and electronic landscape. irjweb.comnih.gov
A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is anticipated to be distributed over the π-system of the fused ring structure. The LUMO, in contrast, is expected to be influenced by the electron-withdrawing nature of both the tetrazole ring and the chlorine atom. The tetrazolo[1,5-a]pyridine (B153557) moiety itself is considered an electron-accepting unit. nih.gov The addition of a chlorine atom at the 6-position further enhances these electron-withdrawing characteristics.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.5 to -6.5 | Indicates ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 to -0.5 | Indicates electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.0 to 6.0 | Relates to chemical reactivity and electronic transitions. |
DFT calculations are also instrumental in mapping out potential reaction pathways and determining the associated energy barriers. For this compound, this could involve studying its behavior in various chemical reactions, such as nucleophilic aromatic substitution or thermal decomposition.
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the prediction of the most likely reaction mechanisms and the feasibility of a given transformation under specific conditions. For instance, the activation energy for the displacement of the chlorine atom by a nucleophile could be calculated, providing valuable information for synthetic chemists. These theoretical predictions can guide the design of new synthetic routes and the development of novel derivatives of this compound.
Molecular Dynamics and Quantum Chemical Modeling of Reactivity
Molecular dynamics (MD) simulations, often used in conjunction with quantum chemical methods, provide a dynamic picture of molecular behavior. nih.govnih.gov While quantum chemical calculations focus on the static properties of a molecule, MD simulations can model its movements and interactions over time.
For this compound, MD simulations could be employed to study its conformational flexibility, solvent effects, and interactions with other molecules. This is particularly relevant for understanding its behavior in solution or in a biological environment. The combination of MD with quantum mechanics (QM/MM methods) allows for a high-level theoretical treatment of a specific region of the molecule (the reactive center) while the rest of the system is treated with classical mechanics, providing a balance between accuracy and computational cost.
Reactive molecular dynamics simulations, using force fields like ReaxFF, could also be used to model complex reactive events, such as pyrolysis or combustion, by simulating the breaking and forming of chemical bonds. researchgate.net While specific studies on this compound are not prevalent, the methodologies applied to similar pyridine-based compounds demonstrate the potential of these techniques. researchgate.net
Theoretical Analysis of Tautomeric Equilibria and Interconversion Mechanisms
Tautomerism, the interconversion of structural isomers, is a key consideration for many heterocyclic compounds. For this compound, the most significant tautomeric equilibrium is the ring-chain tautomerism between the fused tetrazole form and an open-chain azido-pyridine form (2-azido-6-chloropyridine).
Theoretical calculations can be used to determine the relative stabilities of these tautomers and the energy barrier for their interconversion. The position of this equilibrium is known to be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine (B92270) ring. researchgate.net In the case of this compound, the electron-withdrawing effect of the chlorine atom at the 6-position is expected to influence the stability of the fused tetrazole ring.
By calculating the Gibbs free energy of each tautomer and the transition state connecting them, the equilibrium constant and the rate of interconversion can be predicted. This information is crucial for understanding the reactivity and spectroscopic properties of the compound, as the different tautomers may exhibit distinct chemical behaviors.
| Tautomer | Structure | Predicted Relative Stability |
|---|---|---|
| Tetrazolo[1,5-a]pyridine | Fused bicyclic system | Generally the more stable form in the solid state and non-polar solvents. |
| 2-Azido-6-chloropyridine (B6283255) | Monocyclic pyridine with an azido (B1232118) group | May be favored in more polar solvents. |
Machine Learning Applications in Predicting Chemical Behavior
In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, capable of predicting a wide range of molecular properties and behaviors. nih.govresearchgate.net By training algorithms on large datasets of known chemical information, ML models can learn the complex relationships between a molecule's structure and its properties.
For this compound, ML could be applied to predict various aspects of its chemical behavior without the need for extensive experimental work or computationally expensive quantum chemical calculations. researchgate.net For example, ML models could be developed to predict its solubility, toxicity, or even its potential as a precursor in organic synthesis. acs.org
The general workflow for such an application would involve representing the structure of this compound and related molecules in a machine-readable format (such as SMILES strings). This data would then be used to train a model to predict a specific property of interest. While the development of highly accurate models requires large and diverse training datasets, the increasing availability of chemical data is making these approaches more feasible and powerful.
Applications in Advanced Materials Science and Energetic Systems
Role as Electron-Accepting Units in π-Conjugated Systems
The tetrazolo[1,5-a]pyridine (B153557) moiety is recognized for its electron-deficient nature, making it an effective electron-accepting unit when incorporated into larger π-conjugated systems. This property is crucial for the design of donor-acceptor (D-A) type materials, which are fundamental to the field of organic electronics. The introduction of the electron-withdrawing tetrazole ring fused to the pyridine (B92270) system lowers the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).
While direct studies on 6-Chlorotetrazolo[1,5-a]pyridine are not extensively documented in publicly available literature, research on analogous diarylated tetrazolo[1,5-a]pyridine derivatives demonstrates this principle. The electron-withdrawing nature of the tetrazolo[1,5-a]pyridine unit, further enhanced by the inductive effect of the chlorine atom at the 6-position, is expected to result in a low-lying LUMO energy level. This characteristic is advantageous for facilitating electron injection and transport in organic electronic devices. The tuning of photophysical properties, such as absorption profiles, can be achieved by modifying the electronic nature of substituents on the core structure.
Semiconducting Characteristics and Transistor Applications
The development of novel semiconducting materials is a cornerstone of modern electronics. The inherent properties of the tetrazolo[1,5-a]pyridine system, such as its planarity and electron-accepting character, suggest its potential for use in organic field-effect transistors (OFETs).
Research on derivatives of the parent compound has provided proof-of-concept for this application. For instance, a bithiophene-substituted tetrazolo[1,5-a]pyridine has been synthesized and shown to exhibit stable transistor characteristics under repeated bias conditions. This indicates that the tetrazolo[1,5-a]pyridine core can function as a reliable component in semiconductor devices. The chlorine atom in this compound, due to its electron-withdrawing nature, would be expected to influence the charge transport properties of the material, potentially leading to n-type or ambipolar behavior, which is of significant interest for the fabrication of complementary logic circuits. However, specific experimental data on the semiconducting characteristics of this compound remains to be fully explored.
Considerations in Energetic Materials: Thermal Stability and Decomposition Pathways
The high nitrogen content and positive heat of formation inherent to the tetrazole ring suggest a potential application for tetrazolo[1,5-a]pyridine derivatives as energetic materials. A critical consideration for any energetic material is its thermal stability, as this dictates its safety, storage, and handling.
For comparison, the thermal decomposition temperatures of related energetic compounds are presented in the table below. It is important to note that these are not values for this compound but for other nitrogen-rich heterocyclic compounds, illustrating the range of thermal stabilities that can be achieved in these systems.
| Compound Name | Decomposition Onset Temperature (°C) |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | 163 |
| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine | 290 |
This table provides illustrative data for related energetic compounds to give context to the discussion on thermal stability.
Further research, including differential scanning calorimetry (DSC) and theoretical calculations, would be necessary to fully elucidate the thermal decomposition pathways and energetic performance of this compound.
Future Research Directions and Unexplored Avenues for 6 Chlorotetrazolo 1,5 a Pyridine Chemistry
Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. While general methods for the synthesis of tetrazolo[1,5-a]pyridines exist, future research should focus on developing novel methodologies specifically tailored for 6-Chlorotetrazolo[1,5-a]pyridine that offer improved yields, reduced reaction times, and a better sustainability profile.
Current synthetic strategies often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future explorations could focus on one-pot or tandem reactions that minimize intermediate purification steps. For instance, the application of microwave-assisted organic synthesis (MAOS) has shown promise in accelerating the formation of related heterocyclic systems and could be a valuable tool for the synthesis of this compound. nih.gov The use of green solvents, such as water or ionic liquids, and catalyst-free conditions are other avenues that warrant investigation to enhance the sustainability of the synthesis. nih.gov
Furthermore, the development of continuous flow processes for the synthesis of this compound could offer advantages in terms of scalability, safety, and process control. The exploration of novel catalytic systems, including nanocatalysts or biocatalysts, could also lead to more efficient and selective transformations.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity | Optimization of reaction parameters (temperature, time, power), solvent screening |
| Catalyst-Free Synthesis | Reduced cost, simplified purification, lower environmental impact | Exploration of tandem reactions and novel reaction media |
| Continuous Flow Chemistry | High scalability, improved safety, precise process control | Reactor design, optimization of flow parameters, integration with in-line analysis |
| Nanocatalysis | High catalytic activity, recyclability, selectivity | Synthesis and characterization of novel nanocatalysts, investigation of catalytic mechanisms |
Exploration of New Reactivity Profiles and Cascade Reactions
The reactivity of this compound is expected to be dictated by the interplay of the electron-deficient pyridine (B92270) ring, the electron-rich tetrazole moiety, and the reactive chlorine atom. While the general reactivity of pyridines is understood, the specific influence of the fused tetrazole ring on the substitution patterns and reaction outcomes is an area ripe for investigation. uoanbar.edu.iq
Future research should aim to systematically explore the nucleophilic and electrophilic substitution reactions of this compound. The chlorine atom at the 6-position serves as a handle for a variety of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups. The development of novel cascade reactions, where a single transformation leads to the formation of multiple new bonds and complex molecular architectures, would be a particularly exciting avenue. For example, a cascade reaction could be initiated by a nucleophilic attack on the pyridine ring, followed by an intramolecular cyclization involving the tetrazole moiety.
Understanding the regioselectivity of these reactions will be crucial. The electronic properties of the fused ring system will likely direct incoming reagents to specific positions, and a detailed study of these preferences will be invaluable for the rational design of synthetic strategies.
Advanced Computational Predictions for Rational Design
In recent years, computational chemistry has become an indispensable tool in predicting the properties and reactivity of molecules. For this compound, advanced computational methods such as Density Functional Theory (DFT) can provide deep insights into its electronic structure, molecular orbitals, and electrostatic potential. researchgate.net
Future research should leverage these computational tools for the rational design of new derivatives with tailored properties. DFT calculations can be employed to:
Predict Reactivity: By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges, the most likely sites for electrophilic and nucleophilic attack can be identified. This can guide the design of new reactions and the synthesis of specific isomers.
Elucidate Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand the feasibility of proposed cascade reactions and identify key intermediates and transition states.
Design Novel Materials: The electronic and photophysical properties of potential polymers or coordination complexes incorporating the this compound scaffold can be predicted before their synthesis, allowing for the pre-screening of candidates for specific applications.
Table 2: Key Computational Parameters for Guiding Research on this compound
| Computational Method | Parameter to be Calculated | Application in Research |
| Density Functional Theory (DFT) | HOMO/LUMO Energies | Predicting reactivity and sites for chemical modification |
| Electrostatic Potential Maps | Visualizing electron-rich and electron-poor regions | |
| Reaction Pathway Modeling | Elucidating mechanisms of novel reactions | |
| Time-Dependent DFT (TD-DFT) | Electronic Transition Energies | Predicting UV-Vis absorption spectra for materials design |
Development of New Material Applications
The unique structural and electronic features of this compound make it a promising building block for the development of new functional materials. The high nitrogen content of the tetrazole ring suggests potential applications in the field of energetic materials, where high energy density and thermal stability are desired. researchgate.net
Furthermore, the π-conjugated system of the fused rings, which can be extended through functionalization at the 6-position, opens up possibilities in materials science. The incorporation of this moiety into polymers or small molecules could lead to materials with interesting photophysical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The chlorine atom provides a convenient point for polymerization or for linking to other molecular components.
Future research in this area should focus on the synthesis and characterization of novel materials derived from this compound. This would involve:
Synthesis of Monomers and Polymers: Designing and synthesizing monomers containing the this compound unit and their subsequent polymerization.
Coordination Chemistry: Exploring the coordination of the tetrazole nitrogen atoms to metal centers to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing.
Energetic Materials Research: Investigating the thermal stability, sensitivity, and detonation performance of derivatives of this compound. nih.gov
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, reactivity, and materials science.
Conclusion
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The tetrazole ring protons resonate at δ 8.5–9.5 ppm (¹H), while the pyridine ring carbons appear at 120–150 ppm (¹³C). Chlorine substitution causes deshielding in adjacent carbons .
- IR Spectroscopy : The tetrazole ring exhibits stretching vibrations at 1550–1600 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (N-N). Chlorine substitution may reduce symmetry, splitting these peaks .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl⁻) confirm molecular weight and substituent positions .
What strategies are effective in resolving contradictions in reported biological activities of this compound analogs?
Advanced Research Focus
Discrepancies in bioactivity data often arise from:
- Structural Isomerism : Positional isomers (e.g., 6-chloro vs. 7-chloro derivatives) may exhibit divergent activities. X-ray crystallography or NOESY NMR can differentiate isomers .
- Assay Conditions : Variations in cell lines, solvent (DMSO vs. aqueous buffers), or concentration ranges affect results. Standardized protocols (e.g., IC₅₀ determination in triplicate) reduce variability .
- Metabolic Stability : Phase I metabolites (e.g., dechlorinated products) may confound results. LC-MS/MS analysis of incubation media clarifies stability .
What computational methods are used to predict the reactivity and electronic properties of this compound?
Q. Advanced Research Focus
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO/LUMO energies, revealing electrophilic sites (e.g., C-3) prone to nucleophilic attack .
- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., kinases), identifying key binding motifs like the tetrazole ring’s nitrogen atoms .
- Solvent Effects : COSMO-RS simulations evaluate solvation energies, guiding solvent selection for reactions or crystallization .
How can researchers optimize reaction conditions to minimize byproduct formation during functionalization of this compound?
Q. Advanced Research Focus
- Catalyst Screening : Pd(OAc)₂/XPhos catalysts improve regioselectivity in cross-coupling reactions, reducing diarylation byproducts .
- Microwave-Assisted Synthesis : Short reaction times (10–30 min) at controlled temperatures (100–150°C) suppress decomposition pathways .
- In Situ Monitoring : ReactIR or HPLC tracking identifies intermediates (e.g., azide intermediates) to adjust reagent stoichiometry dynamically .
What safety and handling protocols are critical when working with this compound and its derivatives?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Chlorinated heterocycles may be irritants .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders or volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Collect halogenated waste separately and neutralize acidic residues with NaHCO₃ before disposal .
How do steric and electronic effects influence the reactivity of substituents on this compound?
Q. Advanced Research Focus
- Steric Effects : Bulky substituents at C-2 hinder nucleophilic attack at C-3. X-ray structures (e.g., C–Cl bond lengths) quantify steric crowding .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at C-5 increase the electrophilicity of C-3, accelerating Suzuki-Miyaura couplings .
- Hammett Analysis : Linear free-energy relationships (σ⁺ values) correlate substituent electronic effects with reaction rates .
What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?
Q. Advanced Research Focus
- Exotherm Management : Chlorination reactions (e.g., using POCl₃) require jacketed reactors to dissipate heat and prevent runaway reactions .
- Solvent Recovery : DMF or acetonitrile recovery via distillation reduces costs but demands high-purity thresholds (>99.5%) for reuse .
- Crystallization Optimization : Seeding with pure crystals and controlled cooling rates (1–2°C/min) ensure consistent particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
